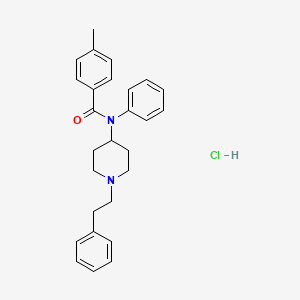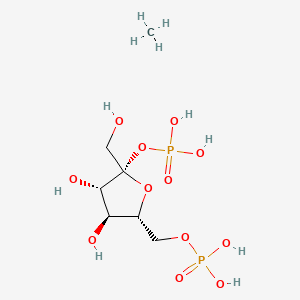
PROTAC ER Degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC ER Degrader-2 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the estrogen receptor (ER) in cells. This compound is part of a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown promise in preclinical and clinical studies for the treatment of estrogen receptor-positive breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER Degrader-2 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker molecule. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation to form the PROTAC molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC ER Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, which may alter the structure of the ligands or the linker.
Substitution: Substitution reactions can take place, particularly at the ligand binding sites, which may impact the binding affinity and selectivity of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions
Major Products: The major products formed from these reactions include modified versions of the PROTAC molecule with altered binding affinities and degradation capabilities. These modifications can either enhance or reduce the efficacy of the compound .
Wissenschaftliche Forschungsanwendungen
PROTAC ER Degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of estrogen receptors in various biological processes.
Medicine: Explored as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer and other hormone-dependent cancers.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .
Wirkmechanismus
PROTAC ER Degrader-2 exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor-mediated signaling pathways, thereby suppressing the growth of estrogen receptor-positive cancer cells .
Similar Compounds:
ARV-471: Another PROTAC estrogen receptor degrader with similar mechanisms of action but different ligand structures.
ERD-148: A selective estrogen receptor degrader that also targets the estrogen receptor for degradation but uses a different approach compared to PROTACs.
Fulvestrant: A selective estrogen receptor degrader that binds to the estrogen receptor and induces its degradation through a different mechanism
Uniqueness: this compound is unique in its ability to selectively degrade the estrogen receptor through the ubiquitin-proteasome system, offering advantages such as enhanced selectivity, lower dosing requirements, and the potential to overcome resistance mechanisms associated with traditional estrogen receptor antagonists .
Eigenschaften
Molekularformel |
C89H104N12O15 |
|---|---|
Molekulargewicht |
1581.8 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(3S,4S)-5-[4-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C89H104N12O15/c1-12-70(61-19-14-13-15-20-61)78(64-33-40-69(41-34-64)115-54-59-24-36-67(37-25-59)95-83(105)73(23-18-44-94-87(92)109)96-84(106)79(91)56(2)3)63-31-38-68(39-32-63)114-48-46-98(9)77(102)55-113-50-49-112-47-45-93-82(104)65-27-29-66(30-28-65)85(107)101-57(4)80(97-81(103)58(5)99(10)88(110)116-89(6,7)8)86(108)100(74-42-26-60(52-90)51-75(74)101)53-72-71-22-17-16-21-62(71)35-43-76(72)111-11/h13-17,19-22,24-43,51,56-58,73,79-80H,12,18,23,44-50,53-55,91H2,1-11H3,(H,93,104)(H,95,105)(H,96,106)(H,97,103)(H3,92,94,109)/b78-70+/t57-,58-,73-,79-,80-/m0/s1 |
InChI-Schlüssel |
DNJOADSQANNYAY-SCCWQXRBSA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3[C@H]([C@@H](C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)\C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)/C9=CC=CC=C9 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3C(C(C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



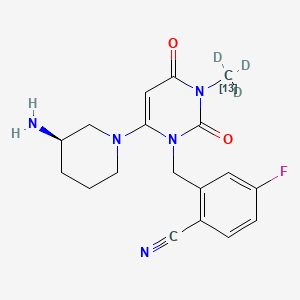
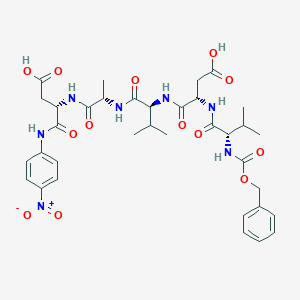
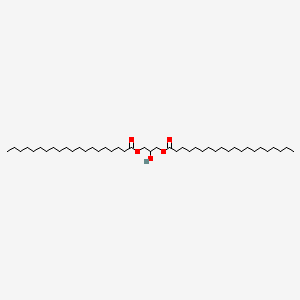
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
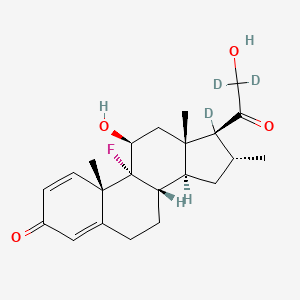
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
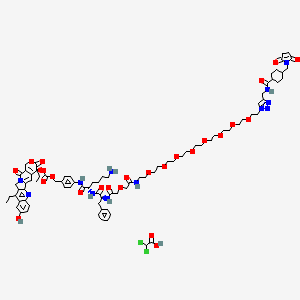

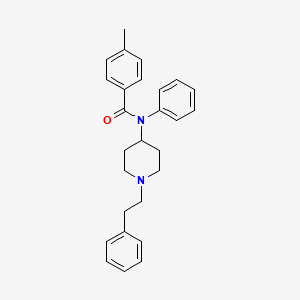
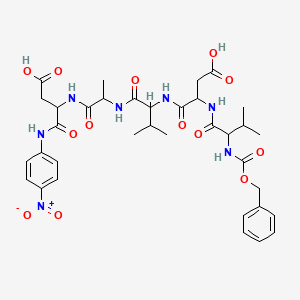
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)
![sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydride](/img/structure/B10814779.png)
